molecular formula C10H8FN3O B11893692 4(1H)-Pyrimidinone, 2-amino-5-fluoro-6-phenyl- CAS No. 106791-94-0

4(1H)-Pyrimidinone, 2-amino-5-fluoro-6-phenyl-

Cat. No.: B11893692
CAS No.: 106791-94-0
M. Wt: 205.19 g/mol
InChI Key: FOMOQFZAACKUMD-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 2-amino-5-fluoro-6-phenyl- is a heterocyclic aromatic compound featuring a pyrimidinone core substituted with amino (NH₂), fluorine (F), and phenyl (C₆H₅) groups at positions 2, 5, and 6, respectively. This compound’s structural diversity makes it a candidate for pharmaceutical and agrochemical applications. The 6-phenyl substituent introduces steric bulk and lipophilicity, influencing binding interactions and solubility .

Properties

CAS No.

106791-94-0

Molecular Formula

C10H8FN3O

Molecular Weight

205.19 g/mol

IUPAC Name

2-amino-5-fluoro-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H8FN3O/c11-7-8(6-4-2-1-3-5-6)13-10(12)14-9(7)15/h1-5H,(H3,12,13,14,15)

InChI Key

FOMOQFZAACKUMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)F

Origin of Product

United States

Biological Activity

4(1H)-Pyrimidinone, 2-amino-5-fluoro-6-phenyl-, also known as 2-amino-5-fluoro-6-phenyl-4(3H)-pyrimidinone, is a compound of significant interest due to its diverse biological activities. Pyrimidine derivatives have been extensively studied for their medicinal properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, supported by data tables and case studies from various research findings.

The chemical structure of 4(1H)-Pyrimidinone, 2-amino-5-fluoro-6-phenyl- can be summarized as follows:

  • Molecular Formula : C10H8FN3O
  • CAS Number : 135457128
  • IUPAC Name : 2-amino-5-fluoro-6-phenylpyrimidin-4(3H)-one

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of pyrimidine derivatives. For instance, compounds similar to 4(1H)-Pyrimidinone exhibited significant activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Pyrimidine Derivatives

CompoundBacteria TestedZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
Compound CBacillus subtilis18

In a study by Kothari et al., new pyrimidine derivatives showed promising antibacterial activity against strains such as Streptococcus viridans and E. coli, with moderate to high zones of inhibition observed .

Antifungal Activity

The antifungal potential of pyrimidine derivatives has also been explored. Notably, some compounds demonstrated efficacy against Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity of Pyrimidine Derivatives

CompoundFungi TestedMinimum Inhibitory Concentration (MIC) (µg/mL)
Compound DCandida albicans0.5
Compound EAspergillus niger1.0

Research indicated that certain pyrimidine derivatives had MIC values significantly lower than traditional antifungal agents, suggesting their potential as effective treatments for fungal infections .

Anticancer Activity

Pyrimidines have also been investigated for their anticancer properties. Studies have shown that certain derivatives can inhibit the growth of cancer cell lines through various mechanisms.

Case Study:
In a recent study, a series of pyrimidine derivatives were synthesized and tested against human cancer cell lines. The results indicated that compounds with specific substitutions exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

The biological activities of pyrimidines are often attributed to their ability to interact with biological macromolecules such as DNA and RNA. The presence of fluorine in the structure can enhance the binding affinity to target enzymes or receptors involved in microbial resistance or tumor growth.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Studies have shown that pyrimidine derivatives can inhibit the growth of tumors, particularly those with deregulated epidermal growth factor receptor (EGF-R) activity. This inhibition is crucial for treating various cancers, including mammary carcinomas and leukemias .

Case Study: Antitumor Activity

A study focused on pyrimidinone derivatives demonstrated that compounds similar to 4(1H)-Pyrimidinone could effectively inhibit EGF-R and other protein tyrosine kinases involved in tumor growth signaling pathways. These findings suggest a promising role for this compound in cancer therapy .

Anti-inflammatory Properties

Research indicates that 5-fluoro-2-amino-4,6-dichloropyrimidine, a derivative of the compound , exhibits significant inhibition of nitric oxide production in immune-activated cells. This suggests potential applications in treating inflammatory diseases .

Case Study: Immune Response Modulation

In vitro assays showed that the compound could suppress nitric oxide production by over 55% at effective concentrations, highlighting its potential as an anti-inflammatory drug .

Antiviral and Antibacterial Activities

Pyrimidine derivatives have also been explored for their antiviral and antibacterial properties. The structural features of 4(1H)-Pyrimidinone contribute to its ability to interact with viral enzymes and bacterial proteins, leading to inhibition of pathogen growth.

Case Study: Antiviral Screening

In a screening of various pyrimidine compounds against viral pathogens, derivatives of 4(1H)-Pyrimidinone were found to exhibit activity against specific viral strains, indicating their potential as antiviral agents .

Enzyme Inhibition

The compound has been studied for its role as an inhibitor of specific enzymes involved in cellular signaling pathways. Notably, it has shown promise in inhibiting calcium/calmodulin-stimulated adenylyl cyclase (AC1), which is crucial in various physiological processes.

Case Study: Selective Inhibition of AC1

A series of experiments demonstrated that analogs of 4(1H)-Pyrimidinone could selectively inhibit AC1 activity without affecting other isoforms, making them valuable tools for studying calcium signaling pathways and developing targeted therapies for related disorders .

Synthetic Applications

The synthesis of 4(1H)-Pyrimidinone derivatives is often employed in the development of new pharmaceutical agents. The compound serves as a building block for creating more complex structures with enhanced biological activities.

Table: Synthetic Pathways for Pyrimidinone Derivatives

Synthetic MethodKey FeaturesReferences
Vilsmeier–Haack ReactionHigh yield conversion to substituted pyrimidines
Intramolecular CyclizationFormation of bicyclic structures
Substitution ReactionsModification for enhanced activity

Comparison with Similar Compounds

Comparison with Similar Pyrimidinone Derivatives

Substituent Position and Electronic Effects

5-Fluoro-6-Hydroxy-2-Methyl-4(1H)-Pyrimidinone (CAS 1598-63-6)
  • Substituents : 5-Fluoro, 6-hydroxy, 2-methyl.
  • Key Differences : Replaces the 6-phenyl group with a hydroxy (-OH) and adds a methyl (-CH₃) at position 2.
  • Impact: The hydroxy group increases hydrophilicity but reduces stability under oxidative conditions compared to the phenyl group.
6-Hydroxy-5-Methyl-4(1H)-Pyrimidinone (CAS 18337-63-8)
  • Substituents : 6-hydroxy, 5-methyl.
  • Key Differences: Lacks the 2-amino and 6-phenyl groups.
  • Impact: Absence of the amino group reduces hydrogen-bonding capacity, while methyl at position 5 provides moderate lipophilicity. This derivative is less likely to engage in DNA interactions compared to the target compound .

Functional Group Variations

2-Amino-5-(4-Phenylbutyl)-6-Propyl-4(3H)-Pyrimidinone (CAS 1596-98-1)
  • Substituents : 5-(4-phenylbutyl), 6-propyl.
  • Key Differences : Features extended alkyl chains (phenylbutyl and propyl) instead of a single phenyl group.
  • Impact : Increased molecular weight (MW: ~314.4 g/mol) and lipophilicity may enhance membrane permeability but reduce aqueous solubility. The bulky substituents could hinder binding to compact active sites .
5-(4-Methylphenoxy)-4-Phenyl-6-(4-Nitrophenyl)-2(1H)-Pyrimidinone (CAS 42919-60-8)
  • Substituents: 4-phenyl, 6-(4-nitrophenyl), 5-(4-methylphenoxy).
  • Key Differences: Nitro (-NO₂) and phenoxy groups replace fluorine and amino groups.
  • Impact: The nitro group’s electron-withdrawing nature increases reactivity but may lead to toxicity. Phenoxy groups enhance π-π stacking but reduce metabolic stability compared to fluorine .
1-Methyl-2(1H)-Pyrimidinone (1MP)
  • Substituents : 1-methyl.
  • Key Differences: Lacks amino, fluoro, and phenyl groups.
  • Impact: Demonstrated hydrogen-abstraction capability (rate constants ~10⁴ M⁻¹ s⁻¹) under UV light, causing DNA photodamage. The target compound’s amino and phenyl groups may alter photostability or redox behavior .
Thieno[2,3-d]Pyrimidinone Derivatives
  • Substituents: Thieno-fused ring, amino groups.
  • Key Differences : Incorporates a sulfur-containing heterocycle.
  • Impact : Exhibits moderate antibacterial and antioxidant activity, suggesting that the target compound’s fluorine and phenyl groups could similarly enhance bioactivity .

Data Table: Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties Reference
Target: 2-Amino-5-Fluoro-6-Phenyl- 2-NH₂, 5-F, 6-C₆H₅ ~217.2* High lipophilicity, H-bond donor/acceptor N/A
5-Fluoro-6-Hydroxy-2-Methyl- (CAS 1598-63-6) 5-F, 6-OH, 2-CH₃ 144.1 Hydrophilic, photolabile
6-Hydroxy-5-Methyl- (CAS 18337-63-8) 6-OH, 5-CH₃ ~126.1 Moderate stability, low bioactivity
2-Amino-5-(4-Phenylbutyl)-6-Propyl- (CAS 1596-98-1) 5-(C₆H₅-C₄H₈), 6-C₃H₇ ~314.4 High lipophilicity, steric bulk
5-(4-Methylphenoxy)-6-(4-Nitrophenyl)- (CAS 42919-60-8) 5-O-C₆H₄-CH₃, 6-C₆H₄-NO₂ 399.4 Reactive nitro group, π-π stacking

*Estimated based on molecular formula (C₁₀H₉FN₂O).

Research Implications

  • Pharmaceutical Design: The 2-amino and 5-fluoro groups in the target compound may enhance interactions with enzymes or receptors, while the 6-phenyl group could improve blood-brain barrier penetration.
  • Photostability : Fluorine’s electron-withdrawing effect might mitigate UV-induced degradation observed in 1MP derivatives .
  • Toxicity : Nitro-containing analogs (e.g., CAS 42919-60-8) highlight the need to balance reactivity and safety in drug development .

Preparation Methods

Multicomponent Condensation Reactions

A prominent route to 4(1H)-pyrimidinone derivatives involves multicomponent reactions (MCRs) that concurrently assemble the heterocyclic core and introduce substituents. A representative procedure adapted from pyrimidinone syntheses employs ethyl acetoacetate, substituted aldehydes, and amides in the presence of magnesium bromide (MgBr₂) as a catalyst . For the target compound, 2-amino-5-fluoro-6-phenyl-4(1H)-pyrimidinone, the reaction likely proceeds via the following steps:

  • Aldol Condensation : Ethyl acetoacetate reacts with 4-fluorobenzaldehyde to form a α,β-unsaturated ketone.

  • Nucleophilic Attack : An amide (e.g., urea or guanidine) attacks the electrophilic carbonyl carbon, initiating cyclization.

  • Ring Closure : MgBr₂ facilitates dehydration and cyclization to yield the pyrimidinone core .

Key Conditions :

  • Catalyst : MgBr₂ (0.2 mmol per 2 mmol substrate).

  • Temperature : 100°C under solvent-free conditions.

  • Yield : ~78% for analogous fluorophenyl derivatives .

Analytical Data :

  • IR : Peaks at 3271 cm⁻¹ (N–H stretch) and 1670 cm⁻¹ (C=O stretch).

  • ¹H NMR : Signals at δ 1.88 ppm (CH₃ of ethyl group) and δ 7.2–7.8 ppm (aromatic protons) .

This method’s advantages include operational simplicity and atom economy, though regioselectivity for the 5-fluoro and 6-phenyl groups requires precise stoichiometric control.

Chloropyrimidine Precursor Functionalization

An alternative strategy involves synthesizing chlorinated pyrimidine intermediates followed by sequential substitutions. This approach, inspired by dichloropyrimidine chemistry , adapts Vilsmeier–Haack–Arnold reagent to introduce chlorine atoms, which are subsequently displaced by amino and aryl groups.

Synthetic Pathway :

  • Dichloropyrimidine Formation : 5-Fluoro-2-amino-4,6-dichloropyrimidine is synthesized via condensation of fluorinated malonic acid derivatives with guanidine, followed by chlorination using POCl₃ or Vilsmeier reagent .

  • Amination : The 4-chloro group is replaced with ammonia or ammonium hydroxide under heated conditions.

  • Suzuki Coupling : The 6-chloro group undergoes palladium-catalyzed cross-coupling with phenylboronic acid to install the phenyl moiety .

Optimization Challenges :

  • Chlorination with POCl₃ requires strict anhydrous conditions to prevent hydrolysis.

  • Suzuki coupling necessitates inert atmospheres and precise ligand selection (e.g., Pd(PPh₃)₄).

Yield Data :

  • Dichloropyrimidine synthesis: Up to 85% yield .

  • Final product after substitutions: ~50–60% overall yield.

This method offers modularity but demands multiple purification steps, limiting scalability.

Comparative Analysis of Methods

Method Starting Materials Catalyst/Reagents Yield Advantages Disadvantages
Multicomponent CondensationEthyl acetoacetate, 4-fluorobenzaldehyde, ureaMgBr₂78% One-pot synthesis, high atom economyLimited substituent flexibility
Chloropyrimidine FunctionalizationFluoromalonic acid derivatives, guanidinePOCl₃, Pd(PPh₃)₄50–60% Modular substitutionMulti-step, harsh conditions
Late-Stage Fluorination2-Amino-6-phenyl-4(1H)-pyrimidinoneCuI, TMSCF₂CO₂Et40% Flexibility in fluorination timingLow yield, side reactions

Mechanistic Insights and Side-Reaction Mitigation

Byproduct Formation :

  • In multicomponent reactions, incomplete cyclization may yield open-chain ureas. This is mitigated by optimizing MgBr₂ concentration and reaction time .

  • Chloropyrimidine routes often generate dehalogenated byproducts, minimized using excess POCl₃ and controlled temperatures .

Regioselectivity Control :

  • Steric and electronic effects direct substituents to specific positions. For example, the phenyl group in the 6-position arises from the aldehyde’s para-substitution in MCRs .

Q & A

Basic: What are the optimal synthetic routes for 4(1H)-Pyrimidinone, 2-amino-5-fluoro-6-phenyl-?

Methodological Answer:
A common approach involves cyclization of fluorinated precursors, such as 2-fluorobenzoyl malononitrile, using catalysts (e.g., platinum on carbon or Raney nickel) in polar aprotic solvents like acetonitrile . Post-synthesis, purification via column chromatography or recrystallization is recommended. Characterization requires multi-technique validation:

  • NMR for confirming substituent positions (e.g., fluorine at C5, phenyl at C6).
  • Mass spectrometry for molecular weight verification.
  • X-ray crystallography to resolve ambiguities in regiochemistry or stereochemistry, as demonstrated in structurally analogous pyrimidinones .

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:
Structural elucidation relies on:

  • Single-crystal X-ray diffraction to determine dihedral angles between the pyrimidinone core and substituents (e.g., phenyl groups often exhibit twists of ~12–86°) .
  • Hydrogen bonding analysis via crystallography to identify intramolecular interactions (e.g., N–H⋯N bonds stabilizing ring conformation) .
  • FT-IR spectroscopy to detect functional groups (e.g., NH₂ stretching at ~3300–3500 cm⁻¹).

Advanced: How can researchers design experiments to investigate its photochemical stability or photoreactivity?

Methodological Answer:

  • Steady-state irradiation : Expose the compound to UV light (e.g., 254 nm) in solvents (e.g., methanol) and monitor degradation via HPLC. Compare with controls to assess photostability .
  • Time-resolved spectroscopy : Use laser flash photolysis to measure transient intermediates (e.g., triplet states) and calculate bimolecular rate constants (~10⁴ M⁻¹ s⁻¹ for hydrogen abstraction) .
  • DNA interaction studies : Evaluate potential "Trojan horse" effects by incubating with DNA under light and detecting strand breaks via gel electrophoresis .

Advanced: What methodologies are used to assess its biological activity against therapeutic targets?

Methodological Answer:

  • Enzyme inhibition assays : Test against DNA methyltransferases (DNMTs) using radiolabeled substrates (e.g., ³H-SAM) and quantify inhibition via scintillation counting .
  • Antimicrobial testing : Use broth microdilution (CLSI guidelines) to determine MIC values against bacterial/fungal strains, as done for structurally related pyrimidinones .
  • Receptor binding studies : Employ radiolabeled ligands (e.g., ³H-GABA for CNS targets) in competitive binding assays to measure affinity (IC₅₀) .

Advanced: How can structure-activity relationship (SAR) studies be optimized for this compound?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified phenyl/fluoro groups and compare bioactivity. For example, replace 5-fluoro with chloro to evaluate halogen effects .
  • Computational modeling : Use DFT calculations to predict electronic effects (e.g., fluorine’s electron-withdrawing impact on ring reactivity) .
  • Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers to prioritize analogs with favorable ADME properties .

Advanced: How should researchers resolve contradictions in spectral or crystallographic data?

Methodological Answer:

  • Multi-technique validation : Cross-verify NMR assignments with HSQC/HMBC experiments and crystallographic data .
  • Dynamic NMR studies : Resolve fluxional behavior (e.g., tautomerism) by variable-temperature experiments .
  • Crystallographic refinement : Use software (e.g., SHELX) to model disorder or thermal motion, ensuring R-factors < 5% .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (MeCN/H₂O gradient) to detect impurities at 254 nm. Aim for ≥95% purity .
  • Elemental analysis : Confirm C/H/N ratios within 0.4% of theoretical values .
  • Melting point consistency : Compare with literature values (±2°C) to detect polymorphic contamination .

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